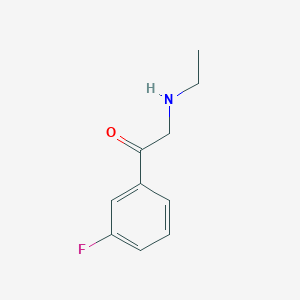
N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide is a compound that belongs to the class of purine derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a purine ring, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 3-aminopropylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetic acid, while reduction may produce N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring structure.
6-Mercaptopurine: A purine analog used in the treatment of certain cancers.
Uniqueness
N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide is unique due to its specific functional groups and the presence of both amino and acetamide groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
918529-79-0 |
|---|---|
Molekularformel |
C10H15N7O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-2-(6-aminopurin-9-yl)acetamide |
InChI |
InChI=1S/C10H15N7O/c11-2-1-3-13-7(18)4-17-6-16-8-9(12)14-5-15-10(8)17/h5-6H,1-4,11H2,(H,13,18)(H2,12,14,15) |
InChI-Schlüssel |
YWKPUKZXAAGFSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)NCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)

![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)


![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)
![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)



![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)

![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
